

An In-depth Technical Guide to Heptanohydrazide: Chemical and Physical Properties

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Compound of Interest		
Compound Name:	Heptanohydrazide	
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Abstract

Heptanohydrazide is a simple, yet versatile chemical compound belonging to the hydrazide class of organic molecules. This technical guide provides a comprehensive overview of its core chemical and physical properties, methods for its synthesis and analysis, and a discussion of its potential biological activities based on the known pharmacology of related hydrazide structures. All quantitative data are summarized in structured tables for ease of reference, and detailed experimental protocols are provided. Visual diagrams generated using the DOT language illustrate key experimental workflows and potential mechanisms of action.

Chemical and Physical Properties

Heptanohydrazide, also known as heptanoic acid hydrazide, is a solid at room temperature. Its fundamental properties are crucial for its application in research and development, particularly in designing synthetic routes and predicting its behavior in various chemical and biological systems.

General and Structural Properties



Property	Value	Source(s)
CAS Number	22371-32-0	Multiple sources
IUPAC Name	heptanehydrazide	Multiple sources
Synonyms	Heptanoic acid hydrazide	Multiple sources
Appearance	Solid	[1]

Physical and Chemical Data

Property	Value	Source(s)
Molecular Formula	C7H16N2O	Multiple sources
Molecular Weight	144.21 g/mol	Multiple sources
Boiling Point	287.3 °C at 760 mmHg	[1]
Density	0.938 g/cm ³	[1]
InChI Key	FAWGDZUNQZJISX- UHFFFAOYSA-N	[1]
Canonical SMILES	CCCCCC(=0)NN	[1]

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of **Heptanohydrazide**. These protocols are based on established chemical principles for hydrazide synthesis and standard analytical techniques.

Synthesis of Heptanohydrazide

Heptanohydrazide can be effectively synthesized via the hydrazinolysis of an appropriate heptanoic acid ester, such as ethyl heptanoate or methyl heptanoate, with hydrazine hydrate.

[2] The following is a general protocol based on a documented industrial preparation method.[2]

Materials:

Ethyl heptanoate (1.0 mol)



- Hydrazine hydrate (80% solution, 1.2 mol)
- Ethanol (as a potential solvent, if needed)
- Three-necked round-bottom flask
- Reflux condenser
- Distillation apparatus
- Magnetic stirrer and heating mantle

Procedure:

- Charge the three-necked flask with ethyl heptanoate and 80% hydrazine hydrate.
- Heat the mixture to reflux with stirring for approximately 30-60 minutes.
- After the initial reflux, set up the apparatus for distillation to remove the ethanol byproduct and water. The reaction temperature should be maintained between 88-112°C, with the temperature at the head of the distillation column kept between 75-85°C.[2]
- Continue the reaction under these conditions for approximately 6 hours, or until the reaction is deemed complete by an appropriate monitoring technique (e.g., TLC, GC).[2]
- After the reaction is complete, allow the mixture to cool.
- The excess hydrazine hydrate, water, and any unreacted ethyl heptanoate can be removed by vacuum distillation to yield the Heptanohydrazide product.[2]
- The crude product can be further purified by recrystallization from a suitable solvent if necessary.

Analytical Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of **Heptanohydrazide**, confirming the presence of the heptyl chain and the hydrazide moiety.



- 1H NMR (Proton NMR): A patent for the synthesis of Heptanohydrazide provides the following 1H NMR data (400 MHz, CDCl₃): δ 0.87-0.92 (t, 3H, CH₃), 1.30-1.32 (m, 6H, 3xCH₂), 1.62-1.69 (m, 2H, CH₂), 2.13-2.17 (t, 2H, CH₂), 3.91 (s, 2H, NH₂), 6.71 (s, 1H, NH).
 [2] The singlet at 3.91 ppm corresponds to the protons of the terminal amino group, and the singlet at 6.71 ppm is attributed to the proton of the secondary amide. The remaining signals are consistent with the protons of the heptyl chain.
- 13C NMR (Carbon NMR): Although specific experimental data for Heptanohydrazide is not readily available, the expected chemical shifts can be predicted. The carbonyl carbon of the hydrazide would appear significantly downfield (typically in the 170-180 ppm range). The carbons of the aliphatic heptyl chain would appear upfield, with the carbon adjacent to the carbonyl group being the most deshielded of the aliphatic carbons.

2.2.2. Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the key functional groups present in **Heptanohydrazide**.

- Expected Absorptions:
 - N-H stretching: Two bands are expected in the region of 3200-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine (NH₂) and a broader band for the secondary amine (NH).
 - C=O stretching (Amide I): A strong absorption band is expected around 1630-1680 cm⁻¹ for the carbonyl group of the hydrazide.
 - N-H bending (Amide II): A band in the region of 1515-1570 cm⁻¹ is characteristic of the N-H bending vibration.
 - C-H stretching: Strong absorptions will be present in the 2850-3000 cm⁻¹ region due to the
 C-H bonds of the heptyl chain.

2.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of **Heptanohydrazide**.



- Expected Molecular Ion: In electron ionization (EI) mass spectrometry, the molecular ion peak (M+) would be observed at m/z = 144.[2]
- Fragmentation Pattern: Common fragmentation pathways for hydrazides include cleavage of the N-N bond and the bond between the carbonyl carbon and the alpha-carbon of the alkyl chain. Expected fragments for **Heptanohydrazide** in EI-MS include m/z values of 113, 85, 74, 57, 43, and 41.[2]

Potential Biological Activity and Signaling Pathways

While no specific biological activities or signaling pathway interactions have been documented for **Heptanohydrazide** itself, the broader class of hydrazide and hydrazone derivatives are known to possess a wide range of pharmacological effects. These include antimicrobial, anticonvulsant, anti-inflammatory, analgesic, and anticancer activities.[3]

One common mechanism of action for small molecule drugs is enzyme inhibition. Hydrazides and their derivatives can act as inhibitors of various enzymes through different modes of interaction, such as competitive or non-competitive inhibition.[4][5]

- Competitive Inhibition: A competitive inhibitor structurally resembles the enzyme's substrate and binds to the active site, thereby preventing the substrate from binding.[4]
- Non-competitive Inhibition: A non-competitive inhibitor binds to an allosteric site on the
 enzyme, which is a site other than the active site. This binding event induces a
 conformational change in the enzyme that alters the active site and prevents the substrate
 from binding effectively.[4]

Further research is required to determine if **Heptanohydrazide** exhibits any of these biological activities and to elucidate its specific mechanism of action.

Visualizations

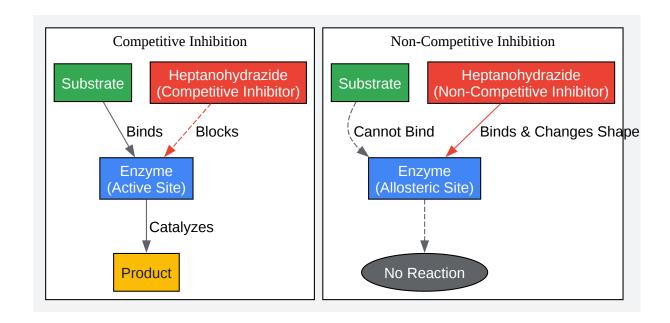
The following diagrams, created using the DOT language, illustrate a general workflow for the synthesis of **Heptanohydrazide** and a conceptual representation of enzyme inhibition, a potential mechanism of action for hydrazide derivatives.





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Caption: General workflow for the synthesis and purification of **Heptanohydrazide**.



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Caption: Conceptual models of competitive and non-competitive enzyme inhibition.

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